molecular formula C16H15N5O3 B11811433 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

Cat. No.: B11811433
M. Wt: 325.32 g/mol
InChI Key: FMKNHQHVWPJQKU-UHFFFAOYSA-N
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Description

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a complex organic compound that features a methoxy group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxy aniline derivative reacts with a nitrophenyl triazole compound under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the presence of both a triazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

4-Methoxy-N-((5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₅O₃. The structure contains a methoxy group and a nitrophenyl group attached to the triazole ring, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with a triazole precursor. The methodology often includes:

  • Reagents : Aniline derivatives, triazole precursors (e.g., 5-(4-nitrophenyl)-1H-1,2,4-triazole).
  • Conditions : The reaction is usually conducted in solvent systems such as ethanol or DMF (dimethylformamide) under reflux conditions.
  • Yield : Reports indicate synthesis yields can vary but are generally favorable.

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. A study demonstrated that related triazole compounds had IC50 values in the low micromolar range against human cancer cell lines .
CompoundCell LineIC50 (µM)
Triazole Derivative AA4311.61 ± 0.92
Triazole Derivative BJurkat1.98 ± 1.22

Antifungal and Antiviral Activities

The triazole ring is well-documented for its antifungal properties. Compounds similar to this compound have been shown to inhibit fungal growth by disrupting ergosterol biosynthesis.

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), essential for ergosterol synthesis in fungi .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the molecular structure significantly affects biological activity:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Nitrophenyl Group : Potentially increases electron-withdrawing capacity, enhancing interaction with biological targets.

Case Studies

Several studies provide insights into the biological efficacy of this compound:

  • Antitumor Study : A study evaluated a series of triazole derivatives for their cytotoxic effects on breast cancer cells. The results indicated that compounds with similar structures exhibited significant growth inhibition compared to controls .
  • Antifungal Activity : Another investigation focused on the antifungal properties of triazoles against Candida species showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

4-methoxy-N-[[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline

InChI

InChI=1S/C16H15N5O3/c1-24-14-8-4-12(5-9-14)17-10-15-18-16(20-19-15)11-2-6-13(7-3-11)21(22)23/h2-9,17H,10H2,1H3,(H,18,19,20)

InChI Key

FMKNHQHVWPJQKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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